Indazolo[2,3-a]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indazolo[2,3-a]quinazoline is a heterocyclic compound that consists of fused indazole and quinazoline fragments.
Vorbereitungsmethoden
The synthesis of indazolo[2,3-a]quinazoline can be achieved through various methods. One efficient synthetic route involves the sequential annulation of 3-aminoindazoles and dehydrogenative aromatization of cyclohexanones. This method is highly regioselective due to the superiority of the Mannich reaction over the aldol reaction in this system . Another approach includes metal-catalyzed intramolecular cyclizations and multicomponent assembly reactions .
Analyse Chemischer Reaktionen
Indazolo[2,3-a]quinazoline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as iodine or other transition metals.
Reduction: Reductive reactions can be facilitated by reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under various conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions can produce dihydroquinazoline compounds .
Wissenschaftliche Forschungsanwendungen
Indazolo[2,3-a]quinazoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of indazolo[2,3-a]quinazoline involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its antibacterial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Indazolo[2,3-a]quinazoline can be compared with other similar compounds such as:
- Indazolo[2,3-c]quinazoline
- Indazolo[3,2-b]quinazoline
These compounds share similar structural features but may exhibit different biological activities and chemical properties. The uniqueness of this compound lies in its high regioselectivity and diverse range of applications .
Eigenschaften
CAS-Nummer |
239-58-7 |
---|---|
Molekularformel |
C14H9N3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
indazolo[2,3-a]quinazoline |
InChI |
InChI=1S/C14H9N3/c1-4-8-13-10(5-1)9-15-14-11-6-2-3-7-12(11)16-17(13)14/h1-9H |
InChI-Schlüssel |
YPXRRQGHFPSYRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NC3=C4C=CC=CC4=NN23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.